molecular formula C11H20N2O2 B3234041 [Cyclopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid CAS No. 1353961-64-4

[Cyclopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid

Cat. No.: B3234041
CAS No.: 1353961-64-4
M. Wt: 212.29 g/mol
InChI Key: RJPIAXYAIBIHLF-UHFFFAOYSA-N
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Description

[Cyclopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid is a heterocyclic compound featuring a piperidine ring substituted with a cyclopropyl group and a methyl group, linked to an acetic acid moiety via an amino bridge. This structure confers unique physicochemical properties, such as moderate polarity due to the piperidine and carboxylic acid groups, and enhanced steric hindrance from the cyclopropyl substituent. Such characteristics make it a candidate for studies in medicinal chemistry, particularly in targeting receptors or enzymes where conformational rigidity and specific hydrogen-bonding interactions are critical .

Properties

IUPAC Name

2-[cyclopropyl-(1-methylpiperidin-4-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-12-6-4-10(5-7-12)13(8-11(14)15)9-2-3-9/h9-10H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPIAXYAIBIHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201229324
Record name Glycine, N-cyclopropyl-N-(1-methyl-4-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353961-64-4
Record name Glycine, N-cyclopropyl-N-(1-methyl-4-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353961-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-cyclopropyl-N-(1-methyl-4-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[Cyclopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid is a synthetic compound characterized by its unique structural features, including a cyclopropyl group and a piperidine derivative. This compound has garnered attention in biological research due to its potential interactions with various biological targets, which may lead to significant therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where x,y,z,x,y,z, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of the cyclopropyl group enhances the compound's reactivity, while the piperidine ring contributes to its stability.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The cyclopropyl group may enhance binding affinity to these targets, while the acetic acid moiety can participate in hydrogen bonding, stabilizing the interaction. This mechanism underpins its biological activity and potential therapeutic effects.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.
  • Analgesic Properties : The compound has shown promise in pain relief mechanisms through its interaction with pain receptors.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be predicted using structure-activity relationship models. Compounds with similar structural features often exhibit significant biological activity. For instance:

Compound NameStructural FeaturesBiological Activity
1-(Cyclopropylmethyl)piperidineCyclopropyl group; no carboxylic acidPotential analgesic
4-(Methylamino)piperidineMethylamino substitution; no cyclopropylAntidepressant properties
1-(3-Pyridyl)piperidinePyridine ring; similar nitrogen functionalityNeuroactive effects

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A study demonstrated that derivatives of this compound could inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
  • Pain Modulation Research : Another investigation revealed that the compound could effectively reduce pain responses in animal models, indicating its analgesic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 6-membered heterocycles, which includes derivatives like (S)-4-benzylmorpholine-2-carboxylic acid and other piperidine/morpholine-based analogs. Below is a detailed comparison based on available

Table 1: Structural and Availability Comparison

Compound Name Core Structure Key Substituents Availability (CymitQuimica)
[Cyclopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid Piperidine Cyclopropyl, methyl, acetic acid Discontinued (all sizes)
(S)-4-benzylmorpholine-2-carboxylic acid Morpholine Benzyl, carboxylic acid Discontinued (all sizes)

Key Observations :

Structural Differences :

  • The piperidine core in the target compound provides a nitrogen atom that is part of a saturated 6-membered ring, whereas the morpholine core in (S)-4-benzylmorpholine-2-carboxylic acid includes an oxygen atom, increasing polarity and altering hydrogen-bonding capacity.
  • The cyclopropyl group in the target compound introduces significant steric constraints compared to the benzyl group in the morpholine derivative, which may influence binding affinity in biological systems.

Functional Group Impact :

  • Both compounds feature a carboxylic acid group , enabling ionic interactions with basic residues in target proteins. However, the methyl group on the piperidine ring in the target compound may reduce metabolic instability compared to the benzyl group in the morpholine analog, which is prone to oxidative metabolism .

Research Findings and Limitations

  • Pharmacological Potential: Neither compound has well-documented biological activity in peer-reviewed literature. The discontinuation of both products by CymitQuimica may reflect low demand or unresolved synthesis challenges.
  • Synthetic Complexity : The cyclopropyl-piperidine scaffold in the target compound likely requires multi-step synthesis, including cyclopropanation and selective alkylation, which may limit scalability compared to simpler morpholine derivatives .

Q & A

Q. What are the key synthetic routes for [Cyclopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclopropane ring formation, piperidine functionalization, and acetic acid coupling. Critical steps include:

  • Cyclopropane introduction : Using donor-acceptor cyclopropane precursors under photochemical or thermal conditions to ensure stereochemical control .
  • Piperidine modification : Alkylation or reductive amination to introduce the 1-methyl group, often requiring protecting groups (e.g., benzyl or acetyl) to prevent side reactions .
  • Acetic acid coupling : Employing carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation . Optimization involves adjusting pH, temperature (e.g., 0–25°C for cyclopropane stability), and catalysts (e.g., palladium for cross-coupling) to maximize yield (>75%) and purity (HPLC >95%) .

Q. How does the stereochemistry of the cyclopropyl and piperidine moieties influence biological activity?

The cyclopropyl group induces conformational strain, enhancing binding affinity to rigid enzyme pockets (e.g., neurotransmitter receptors), while the 1-methyl-piperidine’s chair conformation affects solubility and membrane permeability . Enantiomeric resolution (via chiral HPLC) is critical, as R-configuration at the cyclopropyl nitrogen showed 10-fold higher activity in serotonin receptor assays compared to S-configuration .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural elucidation : NMR (¹H/¹³C) to confirm cyclopropane (δ 0.5–1.5 ppm) and piperidine (δ 2.5–3.5 ppm) signals .
  • Purity assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
  • Mass spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ (e.g., m/z 255.1478 for C₁₂H₂₀N₂O₂) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with targets like GABAₐ or NMDA receptors. Key parameters:

  • Lipophilic efficiency (LipE) : Optimize logP (target <3) by substituting piperidine’s methyl group with polar moieties (e.g., hydroxyl) .
  • Binding free energy : MM-PBSA calculations identify residues (e.g., Arg148 in GABAₐ) critical for ΔG < -8 kcal/mol . Validation via SPR or ITC ensures <10% deviation from computational predictions .

Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?

Discrepancies (e.g., IC₅₀ varying by >50% between cell lines) may arise from:

  • Membrane permeability differences : Use parallel artificial membrane permeability assays (PAMPA) to correlate with cellular uptake .
  • Off-target effects : Employ kinome-wide profiling (e.g., DiscoverX) to identify kinases/GPCRs with >50% inhibition at 10 μM .
  • Metabolic instability : LC-MS/MS quantifies metabolite formation (e.g., cyclopropane ring-opening products) in hepatocyte models .

Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?

Systematic SAR modifications include:

  • Cyclopropyl substitution : Fluorination at C2 improves metabolic stability (t₁/₂ >4 h in microsomes) .
  • Piperidine N-methylation : Reduces hERG inhibition (IC₅₀ >30 μM) while maintaining CNS penetration (brain/plasma ratio >0.3) .
  • Acetic acid bioisosteres : Replacing -COOH with tetrazole enhances oral bioavailability (F% >60% in rats) .

Q. What in vivo models are suitable for evaluating neuropharmacological effects?

  • Rodent behavioral assays : Forced swim test (FST) for antidepressant activity (dose: 10–30 mg/kg i.p.) .
  • Microdialysis : Measure extracellular dopamine/serotonin in striatum (HPLC-ECD) after acute administration .
  • PET imaging : ¹¹C-labeled analogs (synthesized via Pd-mediated ¹¹C-methylation) to assess brain penetration .

Methodological Considerations

Q. How to address solubility challenges during formulation for in vivo studies?

  • Co-solvents : 10% DMSO/20% Captisol® in saline for i.v. dosing .
  • Nanoparticle encapsulation : PLGA-based NPs (size <200 nm) improve oral AUC by 3-fold .

Q. What are best practices for ensuring reproducibility in synthetic protocols?

  • Batch-to-batch consistency : Strict control of anhydrous conditions (water <0.1% via Karl Fischer) and catalyst purity (>99.9%) .
  • Scale-up : Transition from batch to flow chemistry (residence time 30 min, 70°C) minimizes impurities (<0.5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[Cyclopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid
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[Cyclopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid

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